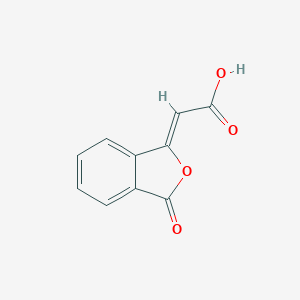

Ácido (2Z)-(3-oxo-2-benzofuran-1(3H)-ilideno)acético

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-, has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

Acetic acid, a related compound, is known to have antimicrobial properties and is used to treat infections caused by bacteria or fungus

Mode of Action

Acetic acid, a structurally related compound, is known to exert its effects through dissociation inside microbial cells, causing a decrease in intracellular ph and metabolic disturbance

Biochemical Pathways

Acetic acid, a related compound, is a product of the oxidation of ethanol and of the destructive distillation of wood

Pharmacokinetics

The pharmacokinetics of non-steroidal anti-inflammatory drugs (nsaids), which include acetic acid derivatives, are described by the ladme model, which stands for liberation, absorption, distribution, metabolism, and elimination . This model describes the journey of a drug molecule through the body, including its release from the drug product, its absorption into the body system, its distribution to its site of action and back into the blood, and its elimination from the body

Result of Action

Acetic acid, a related compound, is known to generate oxidative stress and alter the function of pre-sympathetic neurons

Action Environment

Acetic acid, a related compound, is known to be used as a preservative in foods and beverages, suggesting that its action and stability may be influenced by factors such as temperature, ph, and the presence of other substances

Análisis Bioquímico

Cellular Effects

Given its structural similarity to other benzofuran derivatives, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future studies could investigate the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (2Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)acetic acid at different dosages in animal models have not been studied to date .

Transport and Distribution

Future studies could explore any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-, typically involves the condensation of phthalic anhydride with hydrazine hydrate, followed by cyclization and oxidation steps. The reaction conditions often include the use of acetic acid as a solvent and a catalyst such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-, can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex benzofuran derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzofuran compounds.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups attached to the benzene ring or the furan ring .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar benzofuran structure.

Benzofuran-2-carboxylic acid: Another benzofuran derivative with different functional groups.

Phthalic anhydride: A precursor in the synthesis of benzofuran compounds.

Uniqueness

Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-, is unique due to its specific structure, which combines the properties of both acetic acid and benzofuran. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research.

Actividad Biológica

2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid (CAS Number: 4743-57-1) is a compound with a complex molecular structure characterized by the formula C10H6O4 and a molecular weight of 190.15 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

The compound exhibits the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H6O4 |

| Molecular Weight | 190.15 g/mol |

| CAS Number | 4743-57-1 |

| Appearance | Solid |

| Melting Point | 330°C |

Antimicrobial Activity

Research indicates that 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure have shown minimum inhibitory concentrations (MIC) that suggest potent antibacterial activity.

A study evaluating related compounds found that certain derivatives exhibited MIC values as low as 8 µg/mL against Staphylococcus aureus and Candida tropicalis, indicating strong antimicrobial potential . The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

The anticancer properties of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid have also been explored. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation. In particular, it has been noted for its ability to induce cell cycle arrest at the G2/M phase in various cancer cell lines, which is crucial for preventing tumor growth.

In a related study, compounds with similar structural features were shown to exhibit cytotoxic effects against human tumor xenografts in vivo. These studies highlighted the potential of such compounds as promising candidates for cancer therapy due to their ability to selectively target cancer cells while sparing normal cells .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid:

- Antibacterial Efficacy : A series of experiments tested the compound against common bacterial pathogens. Results indicated significant inhibition zones in disc diffusion assays, demonstrating its potential as a new antimicrobial agent.

- Antitumor Studies : In vitro assays on HeLa and MCF7 cells showed that treatment with the compound resulted in dose-dependent apoptosis and cell cycle arrest, suggesting its utility in cancer treatment protocols.

Propiedades

IUPAC Name |

(2Z)-2-(3-oxo-2-benzofuran-1-ylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12)/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMGDVJBAWUUDZ-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C(=O)O)/OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073342 | |

| Record name | Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-57-1 | |

| Record name | delta(sup 1,alpha)-Phthalanacetic acid, 3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHTHALIDENEACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.